molecular formula C5H3F2NO2S B13577495 2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid

2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13577495
M. Wt: 179.15 g/mol
InChI Key: QTRKYJCDZMCUNB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a difluoromethyl group at position 2 and a carboxylic acid moiety at position 2. This structure combines the electron-withdrawing effects of fluorine with the metabolic stability conferred by the thiazole ring, making it a promising candidate in medicinal chemistry. Its primary application lies in targeting bacterial quorum sensing (QS) systems, particularly as an inhibitor of the agr system in Staphylococcus aureus . Computational docking studies suggest strong binding to the DNA-binding domain of the AgrA receptor, a key regulator of virulence in Gram-positive bacteria .

Properties

Molecular Formula

C5H3F2NO2S

Molecular Weight

179.15 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C5H3F2NO2S/c6-3(7)4-8-2(1-11-4)5(9)10/h1,3H,(H,9,10)

InChI Key

QTRKYJCDZMCUNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Difluoromethylation of Thiazole Precursors

The most documented method involves starting from a 1,3-thiazole-4-carboxylic acid or its derivative and introducing the difluoromethyl group at position 2 using specialized difluoromethylating agents.

Step Reagents/Conditions Description Outcome
1 Starting thiazole-4-carboxylic acid Precursor compound Ready substrate for modification
2 Difluoromethylating agents such as N,N-diethylaminosulfur trifluoride or bis(2-methoxyethyl)aminosulfur trifluoride Reaction typically conducted under inert atmosphere with temperature control (often 0–25°C) Selective introduction of difluoromethyl group at C-2
3 Purification by recrystallization or chromatography To remove side products and unreacted reagents High purity 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid

This method requires careful control of temperature and reaction time to minimize side reactions and optimize yield.

Cyclization from Difluoromethylated Intermediates

An alternative approach involves synthesizing difluoromethylated precursors (e.g., alpha-difluoroacetyl intermediates) which then undergo cyclization to form the thiazole ring with the desired substitution pattern.

Step Reagents/Conditions Description Outcome
1 Reaction of alpha, beta-unsaturated esters with 2,2-difluoroacetyl halides in organic solvent at low temperature Forms alpha-difluoroacetyl intermediates Intermediate suitable for cyclization
2 Hydrolysis with alkali Converts intermediate to acid or acid derivative Prepares for ring closure
3 Condensation with methylhydrazine aqueous solution under catalysis Cyclization to form pyrazole or thiazole ring Formation of heterocyclic core
4 Acidification and recrystallization Purification step High purity final product

This method is more complex but can yield high purity products with controlled regioselectivity.

Carboxylation via Grignard Reaction

For related heterocycles such as pyrazoles, a Grignard reagent can be used to introduce the carboxylic acid group by reaction with carbon dioxide. While this is more documented for pyrazole derivatives, similar methodology can be adapted for thiazole systems.

Step Reagents/Conditions Description Outcome
1 Halogenated difluoromethylated heterocycle Starting material for Grignard formation
2 Reaction with Grignard reagent (e.g., isopropyl magnesium chloride) Formation of organomagnesium intermediate
3 Introduction of CO2 (gaseous or dry ice) at controlled pressure and temperature Carboxylation step
4 Acidic work-up and recrystallization Isolation of carboxylic acid

This method allows direct formation of the carboxyl group at the desired position and can be optimized for yield and purity.

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0°C and 25°C for difluoromethylation to prevent decomposition or side reactions.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to avoid moisture or oxygen interference.
  • Solvents: Common solvents include organic aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.
  • Catalysts: Copper(I) oxide or other copper catalysts can facilitate difluoromethylation via diazonium salt intermediates.
  • Purification: Recrystallization from suitable solvents or chromatographic techniques ensure product purity >99%.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Range Purity Achieved Notes
Difluoromethylation of thiazole acid 1,3-thiazole-4-carboxylic acid N,N-diethylaminosulfur trifluoride Electrophilic difluoromethylation Moderate to high >98% Requires careful temp control
Cyclization from difluoroacetyl intermediates Alpha, beta-unsaturated esters + difluoroacetyl halide Methylhydrazine, catalysts Condensation, cyclization High >99% Multi-step, regioselective
Grignard carboxylation (adapted) Halogenated difluoromethyl heterocycle Grignard reagent, CO2 Organometallic carboxylation Moderate to high >99% Common in pyrazole analogs

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and

Biological Activity

2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antifungal and antibacterial effects. The presence of the difluoromethyl group enhances its lipophilicity, potentially improving its biological interactions.

The molecular formula of 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid is C5_5H3_3F2_2NO2_2S, with a molecular weight of approximately 179.14 g/mol. The structure includes a carboxylic acid group that can participate in various chemical reactions, making it versatile for further modifications to enhance biological activity.

Antifungal and Antibacterial Properties

Research indicates that 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid exhibits significant antifungal and antibacterial properties. Its mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in pathogens. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various fungi and bacteria by targeting specific molecular pathways .

Table 1: Comparison of Biological Activities of Thiazole Derivatives

Compound NameActivity TypeKey Findings
2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acidAntifungalDemonstrated moderate to high activity against several fungal strains
2-Methyl-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acidAntibacterialEffective against Gram-positive bacteria
2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acidAntifungalInhibits mycelial growth in specific fungal pathogens

The difluoromethyl group enhances the compound's ability to penetrate biological membranes. Interaction studies utilizing techniques like molecular docking and surface plasmon resonance have been employed to elucidate how this compound binds to target proteins or enzymes. These interactions are crucial for understanding its efficacy as a therapeutic agent.

Case Studies

Several studies have reported on the biological activity of thiazole derivatives, including 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid:

  • Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of various phytopathogenic fungi in vitro, suggesting its potential as a fungicide in agricultural applications .
  • Antibacterial Activity : Another investigation highlighted its effectiveness against specific Gram-positive bacterial strains, indicating its potential use in treating bacterial infections .

Synthesis and Modification

The synthesis of 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid can be achieved through several methods that allow for structural modifications aimed at enhancing biological activity. These synthetic routes are essential for developing derivatives with improved pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of thiazole-4-carboxylic acid derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 2) Molecular Weight (g/mol) logP* Binding Energy (kcal/mol) Biological Activity
2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid -CHF2 ~193.16 1.2 -6.8 to -7.1† AgrA inhibition
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid -C6H4(4-CH3) 219.26 3.5 -4.1 AgrA inhibition
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid -C6H4(4-CF3) 273.23 4.0 Not reported No direct QS activity
2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid -C6H3(2,6-F2) 241.21 2.8 Not reported Antibacterial (structural lead)
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid -C6H3(2,3-Cl2) 274.12 3.9 Not reported Synthetic intermediate

*Predicted using ChemAxon; †Estimated from similar fluorinated analogues in docking studies.

Key Observations:
  • Fluorinated vs. Non-Fluorinated Analogues: The difluoromethyl substituent (-CHF2) enhances binding affinity to AgrA compared to non-fluorinated derivatives like 2-(4-methylphenyl)-thiazole-4-carboxylic acid (-4.1 kcal/mol vs. -7.1 kcal/mol). Fluorine’s electron-withdrawing effects likely stabilize ligand-receptor interactions .
  • Phenyl vs. In contrast, the difluoromethyl group balances lipophilicity (logP ~1.2) and membrane permeability .
AgrA Inhibition
  • 2-(Difluoromethyl)-1,3-thiazole-4-carboxylic acid : Binds to the AgrA DNA-binding domain (residues Ser231–Ile238) with high affinity (-7.1 kcal/mol), disrupting virulence gene transcription .
  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid : Moderate binding (-4.1 kcal/mol), indicating weaker AgrA suppression .
  • Natural Derivatives (e.g., Ala-Tzl-Ca): Thiazole-4-carboxylic acid units in cyanobacterial metabolites (e.g., lyngbyabellin A) exhibit antiplasmodial activity but lack QS-targeted effects .

Q & A

Basic: What are the common synthetic routes for preparing 2-(difluoromethyl)-1,3-thiazole-4-carboxylic acid?

Methodological Answer:
A typical synthesis involves cyclocondensation reactions using precursors like ethyl acetoacetate and fluorinated reagents. For example, describes a cyclocondensation approach with DMF-DMA and phenylhydrazine to form pyrazolecarboxylate intermediates, which can be hydrolyzed to the carboxylic acid derivative. Retrosynthetic analysis () suggests breaking the molecule into simpler intermediates, such as difluoromethyl-substituted thiazole rings and carboxylate precursors. Key steps include:

  • Thiazole ring formation via Hantzsch thiazole synthesis.
  • Difluoromethyl introduction using fluorinating agents like DAST (diethylaminosulfur trifluoride).
  • Carboxylic acid generation via hydrolysis of ester intermediates (e.g., ethyl esters under basic conditions).
    Optimization focuses on yield, purity, and avoiding side reactions like over-fluorination .

Basic: How can the physicochemical properties of this compound be characterized?

Methodological Answer:
Key characterization methods include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR tracks fluorine environments (e.g., distinguishing CF2_2 groups) and confirms substitution patterns ().
  • HPLC-MS : Validates purity and molecular weight.
  • X-ray crystallography : Resolves crystal structure and hydrogen-bonding interactions ().
  • Thermal analysis : Determines melting points (e.g., 165.5°C for related thiazolecarboxylic acids, ).
    These methods ensure structural fidelity and guide solubility/bioavailability predictions .

Advanced: How does the difluoromethyl group influence the compound’s binding to biological targets?

Methodological Answer:
The CF2_2 group enhances binding via:

  • Electron-withdrawing effects : Stabilizes hydrogen bonds with protein residues (e.g., backbone amides).
  • Conformational rigidity : Restricts rotation, improving target complementarity ( ).
  • Hydrophobic interactions : The fluorine atoms engage in van der Waals contacts with hydrophobic pockets.
    For SAR studies, compare analogs (e.g., ’s amide derivatives) to quantify CF2_2 contributions. Docking simulations ( ) and thermodynamic profiling (e.g., ITC) further dissect binding energetics .

Advanced: What analytical strategies are used to track metabolic stability in vivo?

Methodological Answer:

  • 19F^{19}\text{F} NMR : Detects intact compound and metabolites in biofluids (e.g., urine) without interference from endogenous signals ().
  • LC-MS/MS : Identifies phase I/II metabolites (e.g., glucuronides) using fragmentation patterns.
  • Radiolabeling : 14C^{14}\text{C}- or 18F^{18}\text{F}-labeling quantifies absorption/distribution ().
    For example, identifies cyclization products and trifluoropropanoic acid metabolites via 19F^{19}\text{F} NMR, guiding structural modifications to improve metabolic stability .

Basic: How is the compound’s stability under varying pH conditions assessed?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (e.g., 40–80°C).
  • HPLC monitoring : Quantify degradation products (e.g., decarboxylation or thiazole ring cleavage).
  • pH-solubility profiles : Measure solubility via shake-flask method across pH 1–10.
    ’s safety data recommends avoiding moisture and high temperatures to prevent decomposition .

Advanced: What strategies resolve contradictions in SAR data for analogs of this compound?

Methodological Answer:
Contradictions (e.g., conflicting activity trends in CF2_2-containing analogs) are addressed via:

  • Crystallographic studies : Compare ligand-protein co-structures to identify binding mode variations ( ).
  • Free-energy perturbation (FEP) : Computationally predict substituent effects on binding affinity.
  • Proteolysis studies : Assess target engagement (e.g., CETSA) to confirm on-target vs. off-target effects.
    ’s patent data highlights structural nuances (e.g., indan-4-yl vs. trimethylindan substituents) that alter activity, emphasizing the need for systematic SAR .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhaling dust ( ).
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent environmental release.
  • Storage : Keep in airtight containers at RT, away from oxidizers ( ). Safety data sheets (SDS) for analogs ( ) recommend toxicity screening (e.g., Ames test) prior to in vivo use .

Advanced: How does fluorination impact the compound’s pharmacokinetic (PK) profile?

Methodological Answer:

  • Bioavailability : CF2_2 groups reduce basicity of adjacent amines, enhancing solubility and absorption ( ).
  • Metabolic resistance : Fluorine blocks cytochrome P450 oxidation (e.g., ’s detection of unchanged compound in urine).
  • Half-life : Increased lipophilicity prolongs tissue retention but may require prodrug strategies for clearance.
    PK studies for analogs () use radiolabeled tracers and compartmental modeling to optimize dosing .

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